molecular formula C10H21ClN2O B13568532 3-amino-2-(cyclopentylmethyl)-N-methylpropanamidehydrochloride

3-amino-2-(cyclopentylmethyl)-N-methylpropanamidehydrochloride

Cat. No.: B13568532
M. Wt: 220.74 g/mol
InChI Key: BPDAMQCZQTVKAK-UHFFFAOYSA-N
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Description

3-Amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride is a synthetic amide derivative characterized by a cyclopentylmethyl substituent attached to a propanamide backbone. Its molecular formula is C₁₃H₂₄ClN₂O, with a molecular weight of 276.79 g/mol (estimated based on analogs).

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

2-(aminomethyl)-3-cyclopentyl-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-12-10(13)9(7-11)6-8-4-2-3-5-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H

InChI Key

BPDAMQCZQTVKAK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1CCCC1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentylmethyl intermediate: This step involves the alkylation of cyclopentane with a suitable alkyl halide to form the cyclopentylmethyl intermediate.

    Introduction of the amino group: The cyclopentylmethyl intermediate is then reacted with an appropriate amine to introduce the amino group.

    Formation of the N-methylpropanamide moiety: The final step involves the reaction of the intermediate with a suitable acylating agent to form the N-methylpropanamide moiety.

Industrial Production Methods

Industrial production of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride with fluorinated phenylmethyl analogs and other related compounds:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-Amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride Cyclopentylmethyl C₁₃H₂₄ClN₂O 276.79 High lipophilicity; potential CNS applications due to bulky aliphatic group
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl 3-Fluoro-4-methoxyphenyl C₁₂H₁₈ClFN₂O₂ 276.73 Enhanced electronic interactions (F, OMe); improved solubility via H-bonding
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl 4-Fluorophenyl C₁₁H₁₅ClFN₂O 246.71 Moderate lipophilicity; fluorine increases metabolic stability
3-Amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide HCl 2-Fluorophenyl C₁₁H₁₅ClFN₂O 246.71 Steric hindrance from ortho-F; may affect receptor binding
N-Cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide Cyclopentyl + 4-MeO-phenyl C₁₅H₂₁N₂O₂ 265.34 Dual substituents; balanced lipophilicity and electronic effects
3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid HCl Naphthylmethyl C₁₄H₁₆ClNO₂ 273.74 High aromatic bulk; potential for π-π stacking in protein interactions

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